
3-(Dimethylamino)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a dimethylamino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed hydrogenation can efficiently reduce the nitro group to an amino group, which is then methylated using dimethyl sulfate .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dimethylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to form 3-(dimethylamino)benzoic acid.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 3-(Dimethylamino)-2-oxobenzoic acid.
Reduction: 3-(Dimethylamino)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-(Dimethylamino)benzoic acid: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the dimethylamino group, which affects its solubility and reactivity.
4-(Dimethylamino)benzoic acid: The position of the dimethylamino group affects its chemical properties and reactivity.
Uniqueness: 3-(Dimethylamino)-2-hydroxybenzoic acid is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Eigenschaften
CAS-Nummer |
67127-88-2 |
|---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-10(2)7-5-3-4-6(8(7)11)9(12)13/h3-5,11H,1-2H3,(H,12,13) |
InChI-Schlüssel |
MCTTXFMIBVXKKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



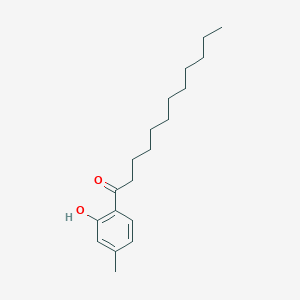
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
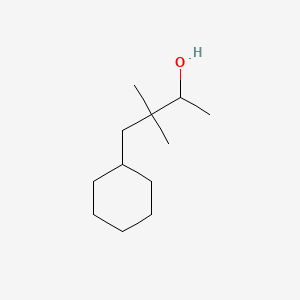

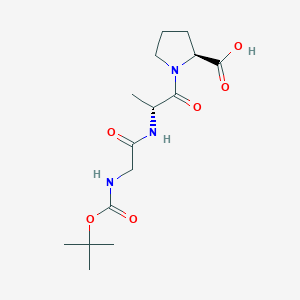
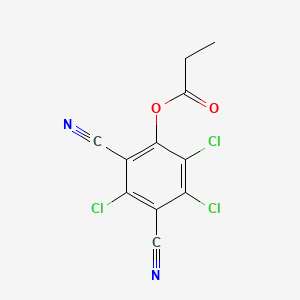
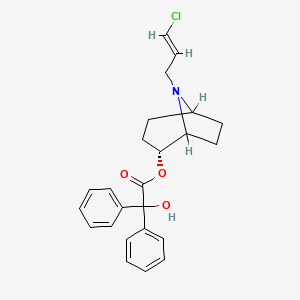


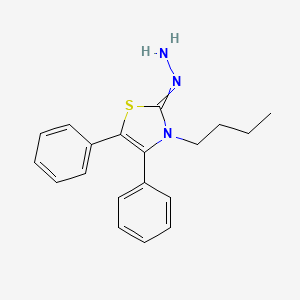
phosphane](/img/structure/B14466596.png)

![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
